molecular formula C16H15N3 B12640723 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Cat. No.: B12640723
M. Wt: 249.31 g/mol
InChI Key: RAYCPDNBHPPSLL-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is a complex organic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of Pyridine and Quinoline Rings: The pyridine and quinoline rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Introduction of the Ethanamine Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the quinoline and pyridine rings.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets like enzymes and receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes and signaling pathways.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine can be compared with other similar compounds, such as:

    1-(4-(Pyridin-2-yl)quinolin-2-yl)ethanamine: This compound has a similar structure but with the quinoline ring substituted at a different position. The difference in substitution can lead to variations in chemical reactivity and biological activity.

    1-(4-(Pyridin-3-yl)quinolin-3-yl)ethanamine: This compound has the pyridine ring substituted at a different position, which can also affect its chemical and biological properties.

    1-(4-(Pyridin-2-yl)isoquinolin-3-yl)ethanamine: This compound features an isoquinoline ring instead of a quinoline ring, resulting in different electronic and steric properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-pyridin-2-ylquinolin-3-yl)ethanamine

InChI

InChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3

InChI Key

RAYCPDNBHPPSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)N

Origin of Product

United States

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